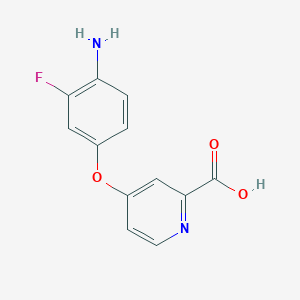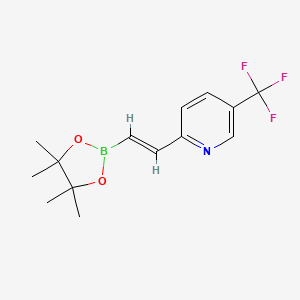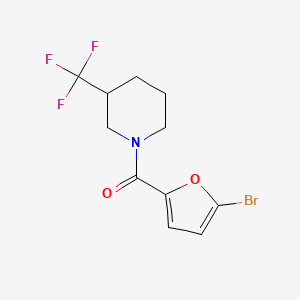
(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Piperidine Derivative: The next step involves the introduction of the trifluoromethyl group to the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling Reaction: The final step involves the coupling of the bromofuran and the trifluoromethyl-substituted piperidine derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the methanone moiety can yield alcohol derivatives.
科学研究应用
(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has focused on its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromofuran moiety and the trifluoromethyl-substituted piperidine ring contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(5-Bromo-2-furyl)(3-(trifluoromethyl)piperidin-1-yl)methanol: This compound is similar in structure but contains an alcohol group instead of a methanone moiety.
(5-Bromofuran-2-yl)(3-(trifluoromethyl)pyridin-1-yl)methanone: This compound features a pyridine ring instead of a piperidine ring.
(5-Bromofuran-2-yl)(3-(trifluoromethyl)phenyl)methanone: This compound contains a phenyl ring instead of a piperidine ring.
Uniqueness
The uniqueness of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromofuran and trifluoromethyl-substituted piperidine moieties contributes to its versatility and potential for diverse applications in scientific research.
属性
分子式 |
C11H11BrF3NO2 |
|---|---|
分子量 |
326.11 g/mol |
IUPAC 名称 |
(5-bromofuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H11BrF3NO2/c12-9-4-3-8(18-9)10(17)16-5-1-2-7(6-16)11(13,14)15/h3-4,7H,1-2,5-6H2 |
InChI 键 |
TXGPUONDXDBATN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14905058.png)
![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)




![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
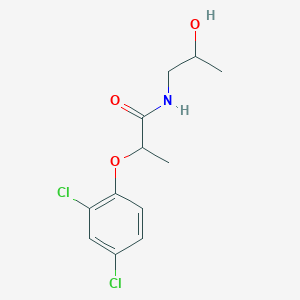
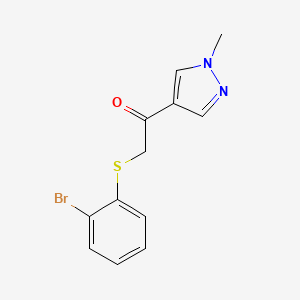
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)

